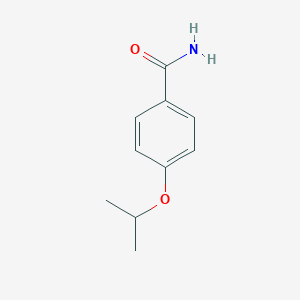

4-(Propan-2-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBLSYXKTPNMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258347-23-8 | |

| Record name | 4-(propan-2-yloxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Propan 2 Yloxy Benzamide and Derivatives

Advanced Strategies for the Synthesis of Benzamide (B126) Scaffolds

Amidation Reactions and Mechanistic Elucidations

The direct condensation of a carboxylic acid and an amine is a primary method for forming an amide bond. researchgate.net However, this reaction often requires harsh conditions. To circumvent this, activating agents are frequently employed. A common laboratory-scale synthesis of 4-(propan-2-yloxy)benzamide involves the reaction of 4-hydroxybenzamide (B152061) with isopropyl bromide in the presence of a base like potassium carbonate. vulcanchem.com Another approach starts with the etherification of 4-hydroxybenzoic acid with isopropyl bromide to yield 4-(propan-2-yloxy)benzoic acid, which is then converted to its acid chloride. vulcanchem.com This acid chloride subsequently reacts with an amine to form the desired benzamide. evitachem.comslideshare.net

The mechanism of these acylation reactions generally proceeds through a nucleophilic acyl substitution pathway. scribd.com The nucleophilic amine attacks the carbonyl carbon of the activated carboxylic acid derivative, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group results in the formation of the stable amide bond. scribd.com The reactivity of the carboxylic acid derivative is crucial, with acid halides being the most reactive. scribd.com

Several modern catalytic systems have been developed to facilitate amidation under milder conditions. For instance, boronic acid derivatives have been shown to be highly effective catalysts for the direct amidation of carboxylic acids and amines at room temperature. organic-chemistry.org Furthermore, methods utilizing Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation offer a green and efficient pathway for benzamide synthesis. researchgate.net

Coupling Reactions for Substituted Benzamide Construction

Cross-coupling reactions represent a powerful tool for the synthesis of substituted benzamides, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high precision. Palladium-catalyzed coupling reactions are particularly prominent in this area. For example, tertiary benzamides can be synthesized via the Pd-catalyzed coupling of arylboronic esters with carbamoyl (B1232498) chlorides. organic-chemistry.org This method provides an alternative to the traditional addition of an amine to an activated benzoic acid derivative. organic-chemistry.org

Nickel-catalyzed aminocarbonylation offers another efficient route, where aryl halides react with an amine and carbon monoxide source. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions of benzamides with alkenes have been developed for the synthesis of more complex isoindolinone structures. rsc.orgresearchgate.net These methods often exhibit excellent chemo- and regioselectivity. rsc.orgresearchgate.net

Recent advancements also include the use of organoaluminum reagents in palladium-catalyzed denitrogenative cross-coupling reactions to produce ortho-alkylated benzamides. acs.org Additionally, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with boronic acids provides a direct route to ortho-substituted products. acs.org

Chemo- and Regioselective Synthetic Approaches

Achieving chemo- and regioselectivity is paramount when dealing with multifunctional molecules. In the synthesis of derivatives of this compound, selective reactions at specific sites are often required. For instance, in the synthesis of 3-hydroxy-4-isopropoxybenzamide, a potential route involves the nitration of 4-isopropoxybenzamide at the 3-position, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis. vulcanchem.com This multi-step process relies on the careful control of reaction conditions to ensure the desired regioselectivity. vulcanchem.com

Modern catalytic systems have greatly enhanced the ability to achieve high selectivity. Rhodium(III)-catalyzed [4+1] annulation of benzamides with electron-deficient alkenes proceeds with excellent chemo- and regioselectivity to form functionalized isoindolinones. rsc.orgdntb.gov.ua Similarly, ruthenium-catalyzed C-H bond activation allows for the highly regioselective ortho-arylation and alkenylation of N-alkyl benzamides. acs.org These advanced methods often operate under mild conditions and tolerate a wide range of functional groups, making them valuable tools for the synthesis of complex benzamide derivatives.

Functionalization and Derivatization of the Benzamide Moiety

Once the core this compound structure is in place, further modifications can be introduced to fine-tune its properties. These modifications can target the isopropoxy group, the aromatic ring, or the amide nitrogen.

Modification of the Isopropoxy Group and its Aromatic Ring

The isopropoxy group and the aromatic ring are key sites for structural modification. The isopropoxy group enhances lipophilicity, which can be an important factor in biological applications. vulcanchem.com While direct modification of the isopropoxy group is less common, alterations to the aromatic ring are frequently explored.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce new functional groups onto the benzene (B151609) ring. For example, as previously mentioned, nitration of 4-isopropoxybenzamide can be a step towards synthesizing 3-hydroxy-4-isopropoxybenzamide. vulcanchem.com

Modern synthetic methods offer more sophisticated ways to functionalize the aromatic ring. For instance, a PhIO-mediated oxidation reaction has been developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides, demonstrating a metal-free approach to C-O bond formation. mdpi.com

Amide Nitrogen Functionalization Strategies

The nitrogen atom of the amide group is a versatile handle for introducing a wide array of substituents, significantly expanding the chemical space of this compound derivatives.

A common strategy involves the N-alkylation or N-arylation of the primary amide. For example, N-ethyl-4-(propan-2-yloxy)benzamide can be synthesized through the acylation of ethylamine (B1201723) with a derivative of 4-(propan-2-yloxy)benzoic acid. evitachem.com More complex substituents can also be introduced, as seen in the synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, where a dimethylamino-functionalized alkyne chain is attached to the amide nitrogen. vulcanchem.com

Reductive functionalization of secondary amides provides a one-pot method to transform them into amines with the concurrent formation of a C-C bond. acs.orgorganic-chemistry.org This involves in situ amide activation, followed by partial reduction and the addition of a nucleophile. acs.orgorganic-chemistry.org This method is highly chemoselective and tolerates various functional groups. acs.orgorganic-chemistry.org

Furthermore, photoinduced radical cascade strategies enable the remote functionalization of C(sp³)–H bonds in N-alkyl amides. nih.gov This approach allows for the introduction of halogens, thioethers, and other groups at positions distal to the amide functionality. nih.gov

Below is an interactive table summarizing various derivatives of this compound and their synthetic approaches.

Introduction of Heterocyclic Moieties and Complex Linkers

Several synthetic routes are employed to achieve these structural modifications. A common method involves derivatizing the amide nitrogen through N-alkylation or N-acylation using reagents that contain a heterocyclic ring. nih.gov For instance, the amide can be deprotonated with a base like sodium hydride and subsequently reacted with a halide-containing heterocycle.

Another prominent strategy is the direct modification of the benzamide's phenyl ring, often through transition metal-catalyzed cross-coupling reactions. A halogenated this compound can serve as a precursor that couples with a heterocyclic partner, such as a boronic acid (in Suzuki coupling) or an organostannane (in Stille coupling), to forge a new carbon-carbon bond. sioc-journal.cn This approach allows for the precise installation of diverse heterocyclic systems onto the core structure. For example, the synthesis of 1,2,4-triazole (B32235) benzamide derivatives has been achieved through methods including the catalytic cross-coupling of a dichlorobenzonitrile precursor with a triazole. sioc-journal.cn

Furthermore, complex linkers can be introduced to tether the this compound moiety to another pharmacophore or functional group. These linkers vary in nature, from simple alkyl chains to more sophisticated structures like polyethylene (B3416737) glycol (PEG) to improve aqueous solubility. The synthesis of these more complex derivatives is often a multi-step process, beginning with the formation of the core benzamide, followed by the attachment of the linker and its subsequent reaction with the desired molecular fragment. nih.gov

Table 1: Examples of Heterocyclic Moieties and Linker Types

| Category | Examples | Purpose |

|---|---|---|

| Heterocyclic Moieties | Pyrazine, Triazole, Piperidine, Indoline, Oxazole | Modulate biological activity, improve binding affinity, alter physicochemical properties. nih.govsioc-journal.cnvulcanchem.com |

| Complex Linkers | Alkyl chains, Ether linkages, Polyethylene Glycol (PEG) chains | Spatially orient functional groups, connect to other pharmacophores, enhance solubility. |

Catalytic Systems and Green Chemistry Principles in Benzamide Synthesis

Modern synthetic chemistry has increasingly embraced catalytic systems and green chemistry principles to overcome the limitations of traditional benzamide synthesis, which often involved harsh conditions and stoichiometric waste. These newer methods prioritize efficiency, safety, and environmental sustainability. mygreenlab.orgrjpn.org

Transition metal catalysis provides powerful and efficient pathways for forming amide bonds. acs.org

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for benzamide synthesis. Carbonylative coupling, where an aryl halide is reacted with an amine and carbon monoxide, is a key method. Another approach is the direct C-H arylation of amides. snnu.edu.cn

Rhodium-Catalyzed Reactions : Rhodium(III)-catalyzed annulation of N-methoxyamides with various partners, such as nitroalkenes or arylacetylenes, has been developed for the synthesis of heterocyclic systems like isoquinolones and pyridones. nih.govresearchgate.net These reactions proceed via C-H activation and offer a direct route to complex, substituted benzamide derivatives. nih.gov

Copper-Catalyzed Reactions : Copper-catalyzed reactions, such as those involving the coupling of amidines, provide an efficient means to construct quinazoline (B50416) scaffolds, which are derivatives of benzamides. mdpi.com

Other Metals (Mn, Co) : Manganese(I) and Cobalt(III) complexes have also been employed in the synthesis of quinazolines through dehydrogenative coupling or cycloaddition reactions, showcasing the expanding toolbox of transition metals for these transformations. mdpi.com

Table 2: Overview of Transition Metal-Catalyzed Benzamide Synthesis

| Metal Catalyst | Reaction Type | Starting Materials Example | Product Type |

|---|---|---|---|

| Palladium (Pd) | Carbonylation / C-H Arylation | Aryl halide, Amine, CO / Amide, Aryl partner | Benzamide / Arylated Benzamide snnu.edu.cn |

| Rhodium (Rh) | C-H Activation / Annulation | N-methoxyamide, Nitroalkene | Isoquinolone nih.gov |

| Copper (Cu) | Oxidative Amination | Amidine, DMSO | Quinazoline mdpi.com |

| Manganese (Mn) / Cobalt (Co) | Dehydrogenative Coupling / Cycloaddition | 2-Aminobenzyl alcohol, Amide / Imine, Dioxazolone | Quinazoline mdpi.com |

Organocatalysis presents a metal-free alternative for amide bond formation, mitigating concerns about metal toxicity and contamination. nih.gov Bifunctional organocatalysts, which may contain moieties like thiourea (B124793) and a tertiary amine, are particularly effective. beilstein-journals.orgd-nb.infomdpi.com These catalysts work by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base interactions. beilstein-journals.orgd-nb.infomdpi.com This strategy has been successfully applied to the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgd-nb.info Hypervalent iodine reagents have also been used as organocatalysts for the oxidative annulation of benzamide derivatives with alkynes, providing a mild route to isoquinolones. nih.gov

Adherence to green chemistry principles aims to reduce the environmental impact of chemical synthesis. mygreenlab.org Key strategies include minimizing the use of hazardous auxiliary substances like organic solvents. mygreenlab.orgacs.org

Solvent-Free Reactions : Performing reactions in the absence of a solvent (neat conditions) or via solid-state grinding can significantly reduce waste.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods.

Use of Greener Solvents : When solvents are necessary, replacing hazardous petrochemical-derived solvents like tetrahydrofuran (B95107) (THF) with more benign, bio-based alternatives such as 2-methyl-THF is encouraged. rjpn.org The ideal green solvent is water, and research continues to develop water-tolerant catalytic systems for amide synthesis.

The effectiveness of a chemical process from a green chemistry perspective is often measured by metrics like Atom Economy and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product. acs.org Catalytic reactions are inherently more atom-economical than those requiring stoichiometric activating agents. acs.org

Organocatalysis in Benzamide Formation

Stereoselective Synthesis of Chiral Benzamide Derivatives

When a benzamide derivative contains one or more stereocenters, controlling the three-dimensional arrangement of its atoms is critical, as different enantiomers or diastereomers often have distinct biological activities. nih.gov

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. nih.govscribd.com Several strategies are employed to achieve this for benzamide derivatives:

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral starting material. The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The Evans oxazolidinone is a classic example of a chiral auxiliary used in asymmetric alkylation reactions to create specific stereocenters, which can then be elaborated into a chiral product. tsijournals.com

Chiral Catalysis : A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This is a highly efficient approach used in reactions like asymmetric hydrogenation, epoxidation, and dihydroxylation. scribd.com Bifunctional organocatalysts, for example, have been used for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.orgd-nb.infobeilstein-journals.org Transition metal complexes featuring chiral ligands are also widely used. acs.orgnih.gov

Kinetic and Dynamic Kinetic Resolution : Resolution techniques are used to separate a racemic mixture. In kinetic resolution, a chiral catalyst or reagent reacts faster with one enantiomer, allowing the separation of the slower-reacting enantiomer and the product. Dynamic kinetic resolution (DKR) is an enhancement where the slower-reacting enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% conversion to the desired enantiomer product. snnu.edu.cn

Intramolecular Acyl Transfer : A newer strategy for creating C–N atropisomeric amides involves intramolecular acyl transfer. This method can be highly atroposelective, yielding products as single, configurationally stable diastereoisomers. rsc.org

Diastereoselective and Enantioselective Reactions

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, driven by the fact that the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. For benzamide scaffolds, several powerful strategies have been developed to control stereochemical outcomes, primarily through catalytic asymmetric reactions. These methods introduce chirality by using chiral catalysts or auxiliaries to influence the formation of new stereocenters or to establish axial chirality.

A reaction that favors the formation of one diastereomer over others is known as a diastereoselective reaction. youtube.com Similarly, an enantioselective reaction is one that produces a predominance of one enantiomer over the other from a prochiral substrate. masterorganicchemistry.com Key approaches for the stereoselective synthesis of benzamide derivatives include transition-metal catalysis and organocatalysis.

Transition-metal catalysis, particularly with cobalt, has been employed for the atroposelective synthesis of C-N axially chiral isoquinolinones from benzamide substrates. In one method, a Co(OAc)₂·4H₂O catalyst paired with a chiral salicyl-oxazoline (Salox) ligand facilitates the C-H activation and annulation of benzamides with alkynes. researchgate.net This reaction proceeds with high yields and excellent enantioselectivity (up to 98% ee), demonstrating tolerance for a wide array of benzamides and alkynes. researchgate.net Mechanistic studies suggest that the carbon-nitrogen reductive elimination step is stereodetermining. researchgate.net Similarly, rhodium(III) complexes have been used for the C-H functionalization of benzamides, where meta-alkoxy substituents have been shown to be effective in aiding the restriction of axial rotation, leading to high enantioselectivity. snnu.edu.cn

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, represents another powerful tool. scienceopen.com N-Heterocyclic carbenes (NHCs) have been used in the desymmetrizative amidation of prochiral dialdehydes, a reaction that has proven effective with substrates bearing alkoxy groups, affording products with excellent enantioselectivity (>95% ee). chemrxiv.org Furthermore, the concept of alkoxy-directed dienamine catalysis has been introduced for enantioselective [4+2]-cycloaddition reactions, showcasing how alkoxy groups can direct regioselectivity and enable the construction of complex chiral molecules. nih.gov

The following table summarizes selected catalytic systems used for the enantioselective synthesis of benzamide derivatives and related structures.

| Catalytic System | Reaction Type | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| Co(OAc)₂ / Chiral Salicyl-oxazoline (Salox) Ligand | C-H Activation / Annulation | Benzamides and Alkynes | Constructs C-N axially chiral isoquinolinones. | Up to 98% ee researchgate.net |

| [JasCpRh(III)] Complex | C-H Arylation | Benzamides with meta-alkoxy groups | Creates atropisomeric biaryls. | Commendable enantioselectivities snnu.edu.cn |

| N-Heterocyclic Carbene (NHC) | Desymmetrizative Amidation | Prochiral dialdehydes and thioureas | Tolerant of alkoxy-substituted substrates. | >95% ee chemrxiv.org |

| Diphenylprolinol Silyl Ether | Alkoxy-Directed Dienamine Catalysis ([4+2]-Cycloaddition) | γ-Alkoxy α,β-unsaturated aldehydes | Highly regioselective de novo arene construction. | Excellent enantioselectivity nih.gov |

Chiral Resolution Techniques for Benzamide Scaffolds

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is essential when asymmetric synthesis is not feasible or when both enantiomers are required for separate evaluation. For benzamide scaffolds, three primary techniques are prevalent: classical resolution by diastereomeric salt formation, chiral high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).

Classical Resolution This traditional method involves reacting the racemic benzamide (if it contains an acidic or basic functional group) or a derivative with a pure chiral resolving agent. aklectures.com For instance, a racemic carboxylic acid derivative of a benzamide can be reacted with a chiral amine like (R)-1-phenylethylamine to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. aklectures.com After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org While effective, this method can be laborious and relies on the differential solubility of the diastereomeric salts, which is not always predictable. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a powerful and widely used analytical and preparative technique for separating enantiomers. rsc.org The separation occurs on a chiral stationary phase (CSP), which is a column packing material that is itself chiral. phenomenex.com Enantiomers interact differently with the CSP, leading to different retention times and thus separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including various benzamide derivatives. rsc.orgiupac.org The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography, is crucial for achieving optimal separation.

Capillary Electrophoresis (CE) Capillary electrophoresis has emerged as a powerful alternative to HPLC for chiral separations, prized for its high efficiency and low consumption of reagents. acs.org In CE, separation is achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. nih.govscielo.org.mx The enantiomers of a compound form transient diastereomeric complexes with the CD, and if the stability of these complexes or their electrophoretic mobilities differ, separation occurs. acs.org This technique has been successfully applied to separate the enantiomers of various pharmaceutical compounds with benzamide structures, such as sulpiride (B1682569) and indapamide, by using charged CD derivatives like sulfobutyl ether-β-cyclodextrin. nih.govnih.gov

The table below provides an overview of instrumental resolution techniques applied to benzamide-related structures.

| Technique | Chiral Selector / Stationary Phase (CSP) | Analyte Type | Key Conditions |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Wide range of chiral compounds, including benzamides. | Typically normal-phase solvents (e.g., hexane/isopropanol). rsc.org |

| Capillary Electrophoresis (CZE) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Indapamide (benzamide-sulfonamide drug) | Phosphate buffer (pH 7), +25 kV voltage. nih.gov |

| Capillary Electrophoresis (CZE) | Methyl-β-cyclodextrin (M-β-CD) and Sulfated-β-cyclodextrin (S-β-CD) | Sulpiride (benzamide drug) | Dual cyclodextrin (B1172386) system in Britton-Robinson buffer (pH 3.45). nih.gov |

| Capillary Electrophoresis (CZE) | Highly Sulfated Cyclodextrins (e.g., HSβCD) | Benzodiazepines (related amide structures) | Charged CDs used for neutral analytes. scielo.org.mx |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments and Conformational Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-(Propan-2-yloxy)benzamide provides a clear map of the proton environments within the molecule. In a typical spectrum recorded in DMSO-d₆, the aromatic protons on the benzene (B151609) ring appear as two distinct doublets. The protons at positions 2 and 6 (ortho to the amide group) resonate downfield around δ 7.80 ppm (d, J = 8.7 Hz, 2H), while the protons at positions 3 and 5 (ortho to the isopropoxy group) appear upfield at approximately δ 7.05 ppm (d, J = 8.7 Hz, 2H). The methine proton of the isopropoxy group (–O–CH(CH₃)₂) shows a characteristic septet at about δ 4.65 ppm (J = 6.0 Hz, 1H). The six equivalent methyl protons (–CH(CH₃)₂) of the isopropoxy group give rise to a doublet at around δ 1.30 ppm (J = 6.0 Hz, 6H). The two protons of the primary amide (–CONH₂) typically appear as a broad singlet around δ 7.45 ppm. The chemical shifts of these protons are influenced by factors such as electron density and anisotropic effects from the aromatic ring and carbonyl group.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The number of unique carbon signals indicates the molecular symmetry. For this compound, distinct signals are expected for each carbon environment. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the oxygen of the isopropoxy group (C4) and the carbon attached to the amide group (C1) will have distinct chemical shifts from the other aromatic carbons (C2, C6, C3, C5). The carbons of the isopropoxy group, the methine and the two equivalent methyl carbons, will also show characteristic signals in the aliphatic region of the spectrum.

Conformational Analysis: The conformational flexibility of this compound primarily arises from rotation around the C(aryl)-O and C(aryl)-C(amide) bonds. The conformation of the isopropoxy group and the amide group relative to the benzene ring can influence the chemical shifts of the aromatic protons and carbons. Studies on related benzamide (B126) derivatives suggest that the amide group tends to be planar to maximize resonance stabilization. researchgate.net The rotational barrier around the C-N bond of the amide can lead to cis-trans isomerism in some N-substituted benzamides, though for a primary amide like this compound, this is less complex. researchgate.net The orientation of the isopropoxy group is governed by steric interactions, with the molecule likely adopting a conformation that minimizes steric hindrance between the isopropyl methyl groups and the aromatic ring.

Interactive Data Table: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | 7.80 | Doublet (d) | 8.7 | 2H |

| H-3, H-5 (Aromatic) | 7.05 | Doublet (d) | 8.7 | 2H |

| O–CH(CH₃)₂ (Methine) | 4.65 | Septet | 6.0 | 1H |

| –CH(CH₃)₂ (Methyl) | 1.30 | Doublet (d) | 6.0 | 6H |

| –NH₂ (Amide) | 7.45 | Broad Singlet | - | 2H |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons at positions 2 and 3 (and 5 and 6), and the coupling between the methine proton and the methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps the correlation between protons and their directly attached carbons. This would definitively link the proton signals at δ 7.80, 7.05, 4.65, and 1.30 ppm to their corresponding carbon atoms in the benzene ring and the isopropoxy group.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline form. google.comebi.ac.uk For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the hydrogen bonding network, particularly involving the amide group, which is crucial for the packing of molecules in the solid state. mdpi.com

Study polymorphism, as different crystalline forms would yield distinct ssNMR spectra.

Investigate the dynamics of the isopropoxy group in the solid state.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The primary amide group (–NH₂) typically shows two stretching vibrations in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of hydrogen bonding in the solid state can cause these bands to broaden and shift to lower wavenumbers. researchgate.net

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected in the region of 1680-1630 cm⁻¹. masterorganicchemistry.com Its exact position can be influenced by hydrogen bonding and resonance effects.

C-N Stretching and N-H Bending: The C-N stretching and N-H bending vibrations (Amide II band) typically appear in the 1650-1550 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar–O–C) are expected to produce strong bands in the 1250-1000 cm⁻¹ range.

C-H Stretching: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while those of the aliphatic isopropyl group appear just below 3000 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum than in the FTIR spectrum.

The C=C stretching vibrations of the aromatic ring and the C=O stretching of the amide group are also observable in the Raman spectrum. esisresearch.org

In the solid state, low-frequency Raman scattering (below 100 cm⁻¹) can provide information about lattice vibrations (phonons), which are related to the collective motions of the molecules in the crystal lattice. wiley.com This can be useful for studying crystal packing and polymorphism.

Interactive Data Table: Key Vibrational Bands for Benzamide Derivatives researchgate.netmasterorganicchemistry.comesisresearch.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in this compound |

| N-H Stretching (Amide) | 3400-3100 | Yes |

| Aromatic C-H Stretching | 3100-3000 | Yes |

| Aliphatic C-H Stretching | 3000-2850 | Yes |

| C=O Stretching (Amide I) | 1680-1630 | Yes |

| N-H Bending (Amide II) | 1650-1550 | Yes |

| Aromatic C=C Stretching | 1600-1450 | Yes |

| Aryl-O-C Asymmetric Stretching | 1270-1230 | Yes |

| Aryl-O-C Symmetric Stretching | 1075-1020 | Yes |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound dissolved in a suitable solvent reveals distinct absorption bands that correspond to specific electronic transitions within the molecule. The aromatic benzene ring and the carbonyl group of the amide are the primary chromophores responsible for its UV absorption profile.

Detailed analysis of its spectrum shows two main absorption events. A strong absorption band is observed at a wavelength (λmax) of 270 nm, which is attributed to a π→π* transition. This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized system of the benzene ring. A second, weaker absorption is noted at approximately 210 nm, corresponding to an n→π* transition associated with the non-bonding electrons (n) of the oxygen atom in the amide's carbonyl group being promoted to a π* antibonding orbital.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| 270 nm | 12,000 L·mol⁻¹·cm⁻¹ | π → π | Benzene ring |

| 210 nm | Not specified | n → π | Amide carbonyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for studying its fragmentation pattern, which can help in structural confirmation. The compound has a molecular formula of C₁₀H₁₃NO₂ and a calculated molecular weight of approximately 179.22 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of aromatic amides generally follows a characteristic pathway. For this compound, the process would likely involve the initial loss of the amino group (•NH₂) to form a resonance-stabilized 4-(propan-2-yloxy)benzoyl cation. youtube.com This would be followed by the cleavage and loss of a carbon monoxide (CO) molecule, resulting in a 4-(propan-2-yloxy)phenyl cation. Further fragmentation of the isopropoxy group could also occur.

| Fragment Ion | Proposed Structure | Key Fragmentation Step |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Ionization of the parent molecule |

| [M - NH₂]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of the amino radical from the amide group |

| [M - NH₂ - CO]⁺ | [C₉H₁₁O]⁺ | Loss of carbon monoxide from the benzoyl cation |

| Loss of Isopropyl Group | [C₇H₆NO₂]⁺ | Cleavage of the isopropyl group |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides the most definitive structural information for this compound in the solid state. These studies have determined that the compound crystallizes in the monoclinic system, specifically in the P2₁/c space group.

The precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice, have been measured.

| Crystal System | Space Group | Unit Cell Parameter 'a' | Unit Cell Parameter 'b' | Unit Cell Parameter 'c' | Unit Cell Angle 'β' |

|---|---|---|---|---|---|

| Monoclinic | P2₁/c | 7.42 Å | 10.15 Å | 14.30 Å | 98.5° |

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. In the solid-state structure of this compound, hydrogen bonding plays a dominant role in the crystal packing. The primary hydrogen bonds are of the N–H···O type, formed between the amide's –NH₂ group (acting as a hydrogen bond donor) and the carbonyl oxygen atom of an adjacent molecule (acting as a hydrogen bond acceptor). This specific interaction has a measured bond length of approximately 2.89 Å.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant area of study in materials and pharmaceutical science, as different polymorphs can have distinct physical properties. Research on benzamide, the parent compound, has identified multiple polymorphic forms. researchgate.netresearchgate.net Similarly, co-crystallization, which involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid, is a widely used strategy to modify the properties of molecular solids. japsonline.comnih.govrsc.org

However, a specific investigation into the polymorphism or co-crystallization of this compound is not prominently featured in the surveyed scientific literature. While the broader class of benzamide derivatives has been a subject of such studies, dedicated research to identify different polymorphs or to form co-crystals specifically with this compound has not been reported.

Computational Chemistry and Molecular Modeling for Benzamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-(Propan-2-yloxy)benzamide. These calculations provide detailed information about the molecule's geometry, vibrational modes, and electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation. These calculations indicate that the isopropoxy group typically adopts a staggered conformation to minimize steric hindrance, while the amide group remains planar due to resonance stabilization. The conformational flexibility of the molecule primarily arises from rotation around the C-O bond of the isopropoxy group and the C-N bond of the amide group.

The optimized geometrical parameters, including bond lengths and angles, can be precisely calculated.

| Parameter | Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.34 Å |

| N-H Bond Length | ~1.01 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-C-C Bond Angle (isopropoxy) | ~109.5° |

| C-C-N Bond Angle | ~118° |

| O=C-N Bond Angle | ~122° |

DFT calculations are also used to predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This analysis helps in the identification and characterization of the compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3400-3100 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C=O Stretch (amide) | 1680-1630 |

| C-N Stretch (amide) | 1420-1380 |

| C-O-C Stretch (ether) | 1260-1000 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the carbonyl group and the aromatic ring. dergipark.org.tr

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In this compound, the most negative potential is concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The regions of highest positive potential are located around the amide hydrogen atoms, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. thaiscience.infodergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by analyzing the delocalization of electron density. faccts.de This method investigates hyperconjugative interactions, which contribute to the stability of the molecule.

For this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the ether oxygen and the amide nitrogen into the antibonding orbitals of the benzene (B151609) ring and the carbonyl group. These interactions stabilize the molecule. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2) in kcal/mol) |

|---|---|---|

| LP(O) of ether | π(C-C) of phenyl ring | High |

| LP(N) of amide | π(C=O) of carbonyl | Very High |

| π(C-C) of phenyl ring | π*(C=O) of carbonyl | Moderate |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. nih.govktu.lt For this compound, MD simulations can elucidate the flexibility of the isopropoxy and amide groups and how their orientations are influenced by the surrounding environment, such as different solvents. acs.org

These simulations are particularly useful for understanding how the molecule interacts with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the molecule in an aqueous environment, for instance, one can observe the formation and dynamics of hydrogen bonds between the amide group and water molecules, which is crucial for its solubility and biological activity. bohrium.commdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. tandfonline.comtandfonline.com Computational approaches play a vital role in SAR by quantifying various molecular properties (descriptors) and using them to build predictive models. nih.govresearchgate.net

For this compound and its analogs, computational SAR can be used to understand how modifications to the chemical structure affect its activity. For example, by systematically changing the substituent at the para position or on the amide nitrogen, one can calculate the resulting changes in electronic properties (like the HOMO-LUMO gap and MEP) and steric properties. These calculated descriptors can then be correlated with experimentally determined biological activities to develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov Such models are invaluable in the rational design of new benzamide (B126) derivatives with enhanced potency and selectivity. researchgate.netresearchgate.net

| Structural Modification | Predicted Effect on Electronic Properties | Potential Impact on Activity |

|---|---|---|

| Replacing isopropoxy with a more electron-donating group | Increases HOMO energy, narrows HOMO-LUMO gap | May increase reactivity and binding affinity |

| Replacing isopropoxy with an electron-withdrawing group | Lowers HOMO and LUMO energies | May alter binding mode and selectivity |

| Substitution on the amide nitrogen | Alters steric bulk and hydrogen bonding capacity | Can significantly affect receptor binding and solubility |

Non-Linear Optical (NLO) Properties Investigations

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in photonics and optoelectronics. mdpi.com Benzamide derivatives are among the organic compounds studied for these properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. The second-order NLO response is of particular interest and is characterized by the first molecular hyperpolarizability (β). researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. nih.govresearchgate.net These calculations can determine key parameters such as the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net The magnitude of the NLO response is fundamentally linked to the molecule's electronic structure. A common molecular design for high NLO activity involves connecting an electron-donating group and an electron-accepting group through a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for a large NLO response. nih.gov

The structure of this compound features an electron-donating propan-2-yloxy (isopropoxy) group and an electron-withdrawing benzamide group attached to a central benzene ring, which acts as the π-conjugated spacer. This configuration suggests that the compound could exhibit NLO properties. DFT calculations on similar structures, such as other substituted benzamides and related organic molecules, have been used to explore these characteristics. researchgate.net For example, studies on (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide have utilized DFT to correlate its structure with its NLO behavior. researchgate.net

The computational analysis involves optimizing the molecular geometry and then calculating the electronic properties. Time-dependent DFT (TD-DFT) is often employed to study the excited states of the molecule and to calculate the dynamic hyperpolarizability at specific incident light wavelengths. mdpi.comnih.gov The results from these theoretical studies help in understanding structure-property relationships and in designing new molecules with enhanced NLO capabilities.

Table 2: Key Parameters in Computational NLO Studies This table outlines the typical parameters calculated via DFT to predict the NLO response of a molecule. The values are dependent on the specific molecule and computational method.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule, indicating overall polarity. researchgate.net |

| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of a molecule. researchgate.net |

| HOMO-LUMO Gap | Egap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO); a smaller gap often correlates with higher NLO activity. nih.gov |

| Maximum Absorption Wavelength | λmax | The wavelength at which the molecule shows the strongest light absorption, related to electronic transitions. mdpi.com |

Biological Activity and Mechanistic Insights of Benzamide Derivatives

Receptor Binding and Modulation Studies

Benzamide (B126) derivatives are a significant class of compounds known for their interactions with various biological receptors, particularly those within the central nervous system. Their structural framework allows for modifications that can tune their affinity and efficacy for specific receptor subtypes.

Benzamide derivatives have been extensively studied for their ability to bind to and modulate neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. These interactions are critical for their potential applications in managing neurological and psychiatric conditions.

Serotonin Receptors: Certain benzamide derivatives are recognized as selective agonists for the serotonin 4 (5-HT4) receptor subtype. For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been synthesized and evaluated for their prokinetic effects on the gastrointestinal tract, which are mediated by 5-HT4 receptor agonism. nih.govresearchgate.net One such derivative, Y-36912, was identified as a selective 5-HT4 receptor agonist. nih.gov Research has also shown that the stimulatory effect of serotonin on frog adrenocortical cells is mediated by a 5-HT4 receptor subtype that is positively coupled to adenylate cyclase, an effect mimicked by benzamide derivatives like zacopride (B1682363) and cisapride. nih.gov Furthermore, novel indolealkylpiperazine derivatives incorporating a benzamide moiety have been developed as potent and selective 5-HT1A receptor agonists. mdpi.com

Dopamine Receptors: The benzamide scaffold is a classic feature of many dopamine D2 receptor antagonists used in the treatment of schizophrenia. drugbank.com Research has focused on developing derivatives with selectivity for different dopamine receptor subtypes (D2, D3, D4). For example, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for D3 and D4 receptors, with significant selectivity over D2 receptors. acs.org Studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the substituents on both the benzamide nucleus and the pyrrolidinyl group play crucial roles in determining affinity and selectivity among D2, D3, and D4 subtypes. acs.org Other research has aimed to develop benzamides that bind selectively to the D4 receptor relative to the D2 receptor. google.com A derivative of 4-(Propan-2-yloxy)benzamide, specifically N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide, has been noted for its potential as an antagonist at various receptors, including serotonin and dopamine receptors, suggesting possible applications in treating psychiatric disorders. smolecule.com

The characterization of benzamide derivatives relies on a combination of binding and functional assays to determine their interaction profiles with target receptors.

Binding Assays: These assays measure the affinity of a compound for a specific receptor, typically expressed as an inhibition constant (Ki) or an IC50 value. For dopamine receptors, in vitro binding studies have been used to determine the affinities of benzamide analogues for D2(long), D3, and D4 receptor subtypes. nih.gov For example, the benzamide derivative MBP was found to have a high affinity for all three subtypes (Ki = 1-8 nM), while FCP showed high affinity for D2(long) and D3 receptors (Ki ≈ 5.5 nM) but lower affinity for D4 receptors (Ki = 144 nM). nih.gov In another study, the (S)-N-(3-pyrrolidinyl)benzamide derivative YM-43611 showed Ki values of 21 nM and 2.1 nM for D3 and D4 receptors, respectively. acs.org

Functional Assays: These assays evaluate the biological effect of a compound after it binds to a receptor, classifying it as an agonist, antagonist, or inverse agonist. For serotonin receptors, functional assays can measure the stimulation of corticosteroid production or the increase in cAMP production. nih.gov For instance, benzamide derivatives like zacopride were shown to induce a dose-related increase in cAMP production in frog adrenal slices, confirming their agonist activity at 5-HT4 receptors. nih.gov For potential 5-HT1A agonists, a Ultra Lance cAMP assay and a Fluorometric Imaging Plate Reader (FLIPR) assay can be used to evaluate their cellular function. mdpi.com

Table 1: Binding Affinities of Select Benzamide Derivatives for Dopamine Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

|---|---|---|---|

| MBP | D2(long), D3, D4 | 1-8 nM | nih.gov |

| FCP | D2(long), D3 | ~5.5 nM | nih.gov |

| FCP | D4 | 144 nM | nih.gov |

| YM-43611 (5c) | D3 | 21 nM | acs.org |

| YM-43611 (5c) | D4 | 2.1 nM | acs.org |

Interaction with Neurotransmitter Receptors (e.g., Serotonin, Dopamine)

Enzyme Inhibition and Activation Mechanisms

Beyond receptor modulation, benzamide derivatives are also known to interact with various enzymes, acting as either inhibitors or activators. These interactions form the basis for their therapeutic potential in metabolic diseases, neurodegenerative disorders, and oncology.

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes mellitus (T2-DM). nih.gov Benzamide derivatives have been identified as potent allosteric activators of GK. nih.govresearchgate.net

Mechanism of Action: GK activators work by lowering blood glucose levels in the liver and increasing insulin (B600854) secretion in pancreatic β-cells. nih.gov Benzamide derivatives can bind to an allosteric site on the GK protein, enhancing its catalytic action. japsonline.com

Research Findings: A series of benzamide derivatives were developed using a privileged-fragment-merging strategy, leading to the identification of compounds with potent GK activation. nih.gov For example, compounds 5 and 16b showed EC50 values of 28.3 nM and 44.8 nM, respectively. nih.gov Another study on acetylenyl-containing benzamide derivatives identified compound 19 as a potent GK activator with an EC50 of 27 nM and a 2.16-fold increase in glucose uptake in rat hepatocytes. acs.org Similarly, novel N-benzothiazol-2-yl benzamide derivatives were synthesized, with compounds 6 and 7 showing strong increases in the catalytic action of GK, achieving an activation fold of about 2.0 compared to the control. japsonline.com

Table 2: Glucokinase (GK) Activation by Select Benzamide Derivatives

| Compound | GK Activation (EC50) | Activation Fold | Source |

|---|---|---|---|

| Compound 5 | 28.3 nM | 2.4 | nih.gov |

| Compound 16b | 44.8 nM | 2.2 | nih.gov |

| Compound 19 | 27 nM | 2.16 | acs.org |

| Compound 6 | Not specified | ~2.0 | japsonline.com |

| Compound 7 | Not specified | ~2.0 | japsonline.com |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for treating the symptoms of Alzheimer's disease. Many benzamide derivatives have been synthesized and evaluated for this purpose. mdpi.comtandfonline.com

Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help improve cognitive function. Some derivatives exhibit mixed-type inhibition, binding to both the catalytic and peripheral sites of the enzyme. tandfonline.comnih.gov

Research Findings: A study of benzamide and picolinamide (B142947) derivatives found that compound 7a was the most potent AChE inhibitor, with an IC50 value of 2.49 ± 0.19 μM and high selectivity over BChE. tandfonline.comnih.gov In another series, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was highly active against AChE, with an IC50 of 0.056 µM. mdpi.com Halogenated 2-hydroxy-N-phenylbenzamides showed moderate AChE inhibition (IC50 values from 33.1 to 85.8 µM) and higher IC50 values for BChE (53.5–228.4 µM). mdpi.com A series of N-benzyl benzamide derivatives were found to be highly potent and selective sub-nanomolar inhibitors of BChE, with compounds S11-1014 and S11-1033 showing IC50 values of 0.08 nM and 0.039 nM, respectively. nih.govacs.orgacs.org

Table 3: Cholinesterase Inhibition by Select Benzamide Derivatives

| Compound | Target Enzyme | Inhibition (IC50 / Ki) | Source |

|---|---|---|---|

| Compound 7a | AChE | IC50: 2.49 ± 0.19 μM | tandfonline.comnih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC50: 0.056 µM | mdpi.com |

| Compound 6 | AChE | Ki: 15.51 ± 1.88 nM | dergipark.org.tr |

| S11-1014 | BChE | IC50: 0.08 nM | nih.govacs.org |

| S11-1033 | BChE | IC50: 0.039 nM | nih.govacs.org |

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, making them important targets for cancer therapy. nih.gov

Mechanism of Action: HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, benzamide derivatives can induce gene re-expression, leading to cell cycle arrest and apoptosis in cancer cells.

Research Findings: Newly synthesized benzamide derivatives have been evaluated for their inhibitory activity against histone deacetylase, with active compounds showing IC50 values in the range of 2–50 μM. acs.orgnih.govacs.org The benzamide derivative MS-275 (Entinostat) showed a 30-fold stronger inhibitory activity (IC50: 4.8 μM) than sodium butyrate. acs.org Structure-activity relationship studies revealed that a 2'-substituent, such as an amino or hydroxy group, was essential for inhibitory activity. acs.orgacs.org A recent study investigating key structural requirements found that derivatives with an NH2 group and a shorter molecular length were potent HDAC inhibitors. tandfonline.com Compound 7j from this study was the most potent inhibitor against HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values of 0.65, 0.78, and 1.70 μM, respectively, which was slightly stronger than the reference drug entinostat. tandfonline.com

Table 4: HDAC Inhibition by Select Benzamide Derivatives

| Compound | Target Enzyme | Inhibition (IC50) | Source |

|---|---|---|---|

| MS-275 (Entinostat) | HDAC | 4.8 μM | acs.org |

| Compound 7j | HDAC1 | 0.65 μM | tandfonline.com |

| Compound 7j | HDAC2 | 0.78 μM | tandfonline.com |

| Compound 7j | HDAC3 | 1.70 μM | tandfonline.com |

| Entinostat (Reference) | HDAC1 | 0.93 μM | tandfonline.com |

| Entinostat (Reference) | HDAC2 | 0.95 μM | tandfonline.com |

| Entinostat (Reference) | HDAC3 | 1.8 μM | tandfonline.com |

Filamentous Temperature-Sensitive Z (FtsZ) Inhibition and Antimicrobial Effects

The bacterial cell division protein, FtsZ, is a crucial and highly conserved protein among bacteria, making it an attractive target for novel antimicrobial agents. nih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. frontiersin.org Inhibition of FtsZ disrupts cell division, ultimately leading to bacterial cell death. mdpi.com

Benzamide derivatives have emerged as potent inhibitors of FtsZ. mdpi.com For instance, PC190723, a notable benzamide derivative, exhibits strong antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 1.41 to 2.81 µM. mdpi.com This compound and its analogs are known to bind to an allosteric site on FtsZ, known as the inter-domain cleft (IDC), which is distinct from the GTP-binding site. frontiersin.org This specificity is advantageous as it reduces the likelihood of cross-reactivity with mammalian tubulin, thus minimizing potential cytotoxicity. frontiersin.org

Research has led to the development of various benzamide derivatives with enhanced antimicrobial properties. For example, benzodioxane-benzamides have shown high potency against both MRSA and Bacillus subtilis, with some compounds exhibiting MICs as low as 0.25 µM. nih.gov The introduction of different substituents on the benzamide scaffold has been explored to optimize activity and pharmacokinetic properties. nih.gov These studies underscore the potential of FtsZ-targeting benzamides as a promising strategy to combat antimicrobial resistance. nih.govfrontiersin.org

Hepatitis B Virus (HBV) Capsid Assembly Modulation

The hepatitis B virus (HBV) core protein is essential for multiple stages of the viral life cycle, including the encapsidation of the viral genome. nih.gov The assembly of the viral capsid, composed of core protein dimers, is a critical step for viral replication, making it a prime target for antiviral therapy. nih.govmdpi.com Benzamide derivatives have been identified as a class of small molecules that can modulate this assembly process. nih.gov

These compounds, known as capsid assembly modulators (CAMs), can interfere with the normal formation of the viral capsid. nih.govmdpi.com They bind to a hydrophobic pocket at the interface between core protein dimers, a site also targeted by other classes of CAMs like heteroaryldihydropyrimidines (HAPs). nih.gov This interaction can lead to the misdirection of capsid assembly, resulting in the formation of non-functional or empty capsids that lack the viral genome. nih.gov

Studies have shown that certain benzamide derivatives can effectively reduce the amount of cytoplasmic HBV DNA by promoting the formation of these aberrant capsids. nih.gov This mechanism of action is distinct from currently approved HBV therapies, offering a new avenue for the development of curative treatments for chronic hepatitis B. nih.gov The discovery of benzamides as mechanistically unique HBV capsid assembly modulators warrants their further development as antiviral agents. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in DNA replication, transcription, and repair. oncotarget.com They are well-established targets for anticancer and antibacterial drugs. oncotarget.comnih.gov Some benzamide derivatives have been investigated for their potential to inhibit topoisomerases. researchgate.net

For example, certain cyclizing-berberine derivatives, which can be considered related to the broader class of compounds containing amide functionalities, have been shown to act as dual inhibitors of topoisomerase I and IIα. oncotarget.com One such compound, A35, was found to preferentially target topoisomerase IIα by stabilizing the enzyme-DNA cleavage complex. oncotarget.com This action leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. oncotarget.com The development of such dual inhibitors is a promising strategy, as it may circumvent the resistance mechanisms that can arise from the downregulation of a single topoisomerase isoform. oncotarget.com

The ability of certain benzamide-containing compounds to intercalate into DNA and interact with topoisomerases highlights their potential as therapeutic agents. oncotarget.com Further research into the structure-activity relationships of benzamide derivatives is crucial for designing more potent and selective topoisomerase inhibitors.

CYP24A1 Inhibitory Activity

CYP24A1, a mitochondrial cytochrome P450 enzyme, is the primary enzyme responsible for the catabolism of 1,25-dihydroxycholecalciferol (calcitriol), the active form of vitamin D. nih.govmdpi.com Elevated levels of CYP24A1 are associated with various diseases, including certain cancers and chronic kidney disease, leading to a reduction in calcitriol (B1668218) levels. nih.govmdpi.com Therefore, inhibiting CYP24A1 is a viable therapeutic strategy to restore normal vitamin D signaling. mdpi.com

Antiviral and Antimicrobial Research

The growing threat of antimicrobial resistance has spurred significant research into new classes of therapeutic agents. Benzamide derivatives have been a focal point of these investigations due to their demonstrated efficacy against a range of microbial pathogens.

Broad-Spectrum Antimicrobial Activity Investigations

Several studies have highlighted the broad-spectrum antimicrobial potential of benzamide derivatives. smolecule.comnanobioletters.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain N-benzamide derivatives have exhibited significant inhibitory activity against E. coli and B. subtilis, with MIC values as low as 3.12 µg/mL for E. coli and 6.25 µg/mL for B. subtilis. nanobioletters.com

The mechanism of action for this broad-spectrum activity is often linked to the inhibition of essential bacterial processes. As discussed previously, the inhibition of FtsZ is a key mechanism for many benzamides. nih.govmdpi.com Additionally, the ability of these compounds to penetrate the bacterial cell wall is a critical factor in their efficacy. nanobioletters.com The structural diversity of benzamides allows for the fine-tuning of their physicochemical properties to enhance penetration and target engagement. nih.gov Research is ongoing to explore various substitutions on the benzamide core to develop derivatives with improved potency and a wider spectrum of activity against clinically relevant pathogens. nih.govnanobioletters.com

Antifungal Activity Studies

In addition to their antibacterial properties, benzamide derivatives have also been investigated for their potential as antifungal agents. nanobioletters.com Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat, especially to immunocompromised individuals.

Antiviral Mechanisms of Action

Benzamide derivatives have been identified as a promising class of antiviral agents, acting through several distinct mechanisms that interfere with the viral life cycle. Research has demonstrated that these compounds can physically interact with viral structural proteins to prevent infection.

One primary mechanism is the modulation of viral capsid assembly. nih.gov Studies on Hepatitis B Virus (HBV) have shown that certain benzamide derivatives can disrupt the proper formation of the viral nucleocapsid, a crucial structure that protects the viral genome. nih.govasm.org These compounds are considered capsid assembly modulators (CAMs) and can lead to the formation of non-infectious or empty capsids, thereby inhibiting viral replication. nih.gov

Another direct antiviral mechanism involves the stabilization of the viral capsid. mdpi.com In studies against enteroviruses like Coxsackievirus A9 (CVA9), N-phenyl benzamides were found to bind directly to the virions. mdpi.com This binding is thought to occur in the hydrophobic pocket within the capsid protein, a site known to be critical for the conformational changes required for the virus to uncoat and release its genetic material into a host cell. mdpi.com By stabilizing the capsid, these compounds effectively prevent the virus from initiating infection. mdpi.com

Furthermore, benzamide derivatives have been designed to target other essential viral proteins. For instance, a series of benzamide compounds were developed as inhibitors of the influenza A virus nucleoprotein (NP). scirp.org The NP is vital for trafficking the viral genome into the host cell nucleus. These inhibitors were shown to target the nucleoprotein, leading to the inhibition of its nuclear accumulation and thereby blocking viral replication. scirp.org One potent derivative demonstrated efficacy against H3N2 and H1N1 influenza strains with IC₅₀ values in the sub-micromolar range. scirp.org

Anti-inflammatory and Analgesic Properties Research

The benzamide scaffold is a key feature in several compounds investigated for anti-inflammatory and analgesic properties. The primary mechanism underlying these effects is often the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

A study on 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives reported their activity as potent inhibitors of COX-1 and COX-2 enzymes. nih.gov Several compounds in this series exhibited in vitro COX-2 inhibitory activity comparable to the reference drug celecoxib. nih.gov In vivo assays confirmed their anti-inflammatory and analgesic potential; some derivatives showed superior inhibition of edema compared to diclofenac (B195802) sodium and a potent analgesic effect that was manifold greater than that of indomethacin. nih.gov Similarly, N-benzimidazol-1-yl methyl-benzamide derivatives have also been shown to possess significant anti-inflammatory and analgesic effects. researchgate.net

The data below summarizes the in vitro COX inhibitory activity of selected 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4b | 0.14 | 0.04 | 3.50 |

| 4d | 0.15 | 0.05 | 3.00 |

| 4h | 0.18 | 0.06 | 3.00 |

| 4l | 0.21 | 0.07 | 3.00 |

| Celecoxib (Reference) | 1.62 | 0.049 | 33.06 |

Antitumor and Anticancer Activity Mechanisms

Benzamide derivatives have emerged as a versatile scaffold for the development of anticancer agents, targeting multiple facets of cancer cell biology, including cell division, survival pathways, and drug resistance mechanisms.

A key strategy in cancer therapy is the disruption of the cell division process in rapidly proliferating tumor cells. Benzamide derivatives achieve this primarily through two well-established mechanisms: inhibition of tubulin polymerization and inhibition of histone deacetylases (HDACs).

Tubulin Polymerization Inhibition: Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. Several series of benzamide derivatives have been identified as potent tubulin polymerization inhibitors. nih.govacs.orgnih.gov These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of tubulin monomers into microtubules. acs.orgnih.govresearchgate.net This disruption leads to a blockade of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death). acs.orgnih.gov One study identified a potent N-benzylbenzamide derivative, compound 20b, with antiproliferative IC₅₀ values in the low nanomolar range (12 to 27 nM) against various cancer cell lines. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition can lead to the re-expression of tumor suppressor genes, causing cell cycle arrest, differentiation, and apoptosis. nih.gov The benzamide group is a key pharmacophore that can chelate the zinc ion within the active site of HDAC enzymes, inhibiting their function. nih.gov Numerous benzamide-containing molecules, such as MS-275 and Chidamide, have been developed as HDAC inhibitors. bohrium.com Studies have shown that novel quinazolinyl-containing benzamide derivatives can exhibit potent and selective HDAC1 inhibitory activity, surpassing known inhibitors in both enzymatic and cellular antiproliferative assays. bohrium.com

A major challenge in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump chemotherapeutic agents out of the cell. mdpi.comnih.gov

Benzamide derivatives have been specifically designed to counteract this mechanism. They can act as inhibitors of these efflux pumps, thereby restoring the intracellular concentration and efficacy of co-administered anticancer drugs. mdpi.comnih.gov For example, the novel benzamide derivative VKNG-2 was shown to potently reverse MDR mediated by the ABCG2 transporter. mdpi.comresearchgate.net In colon cancer cells overexpressing ABCG2, VKNG-2 increased the efficacy of the chemotherapy drug SN-38 by over 100-fold. mdpi.comresearchgate.net The mechanism is believed to be the direct inhibition of the transporter's efflux function. mdpi.com Other studies have identified benzamide derivatives that effectively inhibit P-gp, increasing the accumulation of drugs like doxorubicin (B1662922) in resistant cells and resensitizing them to treatment. nih.govnih.gov

The table below illustrates the efficacy of the benzamide derivative VKNG-2 in reversing MDR in the S1-M1-80 colon cancer cell line. mdpi.com

| Chemotherapy Drug | Treatment Condition | IC₅₀ (nM) | Fold Reversal |

|---|---|---|---|

| Mitoxantrone | Vehicle | 1400 | - |

| + 5 µM VKNG-2 | 20 | 70 | |

| SN-38 | Vehicle | 900 | - |

| + 5 µM VKNG-2 | 8 | 112 |

Molecular docking simulations are computational tools used to predict the binding mode and affinity of a molecule to a specific protein target. These studies have been instrumental in understanding and optimizing the activity of benzamide derivatives.

ABC Transporters: Docking studies of the MDR-reversing agent VKNG-2 revealed a high binding affinity for the substrate-binding site of the ABCG2 transporter, with a calculated docking score of -10.2 kcal/mol. mdpi.comresearchgate.net This strong interaction supports its mechanism as a competitive inhibitor of the transporter. mdpi.com Similarly, other benzamide derivatives have been docked into the binding pocket of P-glycoprotein, showing key hydrogen bond interactions with residues like Asn721 and Met986 that are critical for inhibitory activity. nih.gov

Tubulin: For antitubulin agents, docking studies have confirmed that benzamide derivatives fit into the colchicine binding site of tubulin, a key pocket for polymerization inhibitors. acs.orgnih.gov

Histone Deacetylases (HDACs): Docking of potent benzamide-based HDAC inhibitors has elucidated their binding orientation in the enzyme's active site, showing how the benzamide group interacts with the catalytic zinc ion and surrounding amino acid residues. tandfonline.comnih.gov

Topoisomerases: Benzamide derivatives have also been evaluated as potential inhibitors of topoisomerases, enzymes that are critical for DNA replication and are validated anticancer targets. Docking studies have shown that some derivatives have a higher binding affinity for Topoisomerase IIα over Topoisomerase I. dergipark.org.trdergipark.org.tr

The table below presents molecular docking results for various benzamide derivatives against different cancer-related protein targets.

| Compound/Derivative Type | Protein Target | Binding Affinity / Score (kcal/mol) | Reference |

|---|---|---|---|

| VKNG-2 | ABCG2 Transporter | -10.2 | mdpi.comresearchgate.net |

| 1-(4-(benzamido)phenyl)-3-arylurea (6g) | Aromatase (3s7s) | -8.6 | rsc.org |

| Thiourea (B124793) Benzamide Complex (1) | Progesterone Receptor (4OAR) | -8.5 | tjnpr.org |

| Thiourea Benzamide Complex (2) | Akt Protein (5KCV) | -8.9 | tjnpr.org |

Overcoming Multidrug Resistance (MDR) in Cancer Cells

Other Biological Activities and Pharmacological Potentials

Beyond the activities detailed above, the versatile benzamide structure has been explored for other therapeutic applications.

Antibacterial Activity: A significant area of research has been the development of benzamide derivatives as antibacterial agents. These compounds can target the filamentous temperature-sensitive Z (FtsZ) protein, which is a prokaryotic homolog of tubulin and is essential for bacterial cell division. mdpi.comnih.govresearchgate.net Inhibition of FtsZ polymerization disrupts bacterial cell division, leading to cell death, making it an attractive target for new antibiotics. mdpi.comresearchgate.net